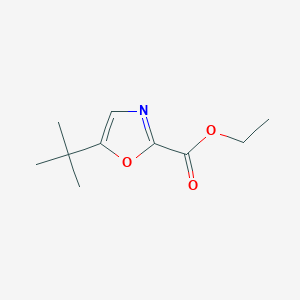

Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate

Descripción general

Descripción

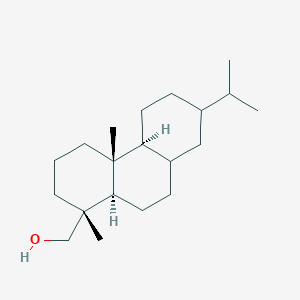

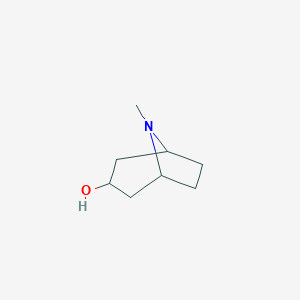

Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. These compounds are of interest due to their presence in various natural products and their utility in synthetic chemistry as intermediates for the production of pharmaceuticals and other biologically active molecules.

Synthesis Analysis

The synthesis of oxazole derivatives can be achieved through various methods. For instance, ethyl 2-chlorooxazole-4-carboxylate serves as a versatile intermediate for the synthesis of substituted oxazoles, utilizing regiocontrolled halogenation and palladium-catalyzed coupling reactions . Similarly, the synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate demonstrates the use of palladium-catalyzed amide coupling and subsequent cyclization to achieve high optical purity of the oxazole subunit . These methodologies highlight the potential routes that could be adapted for the synthesis of ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate.

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms. The crystal structure of ethyl 2-amino-oxazole-5-carboxylate reveals planar sheets connected by intermolecular hydrogen bonding, with interactions between sheets limited to dipole-dipole interactions . This information provides insight into the potential molecular structure and intermolecular interactions of ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate.

Chemical Reactions Analysis

Oxazole derivatives participate in various chemical reactions, often facilitated by catalysis. For example, palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate allows for the efficient synthesis of (hetero)aryloxazoles . This suggests that ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate could also undergo similar (hetero)arylation reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can be deduced from their molecular structure and substituents. The presence of tert-butyl groups in the compound may influence its steric properties and solubility. The oxazole ring itself contributes to the compound's chemical reactivity, particularly in nucleophilic substitution reactions. While specific data on ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate is not provided, the properties of related compounds, such as the crystal structure and density of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate , and the synthesis and structure of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate , offer valuable insights into the expected properties of oxazole derivatives with tert-butyl substituents.

Aplicaciones Científicas De Investigación

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities. Various oxazole derivatives have been synthesized and screened for their various biological activities . Here are some of the biological activities associated with oxazole derivatives:

-

Antimicrobial Activity

- A series of pyrazole linked to oxazole-5-one moiety was synthesized and assessed for their antimicrobial potential against S. aureus, E. coli, P. aeruginosa and C. albicans .

- Ampicillin and streptomycin were used as reference drugs for antibacterial activity and fluconazole, ketaconazole and clotrimazole were used for antifungal activity .

-

Anticancer Activity

-

Antitubercular Activity

-

Anti-inflammatory Activity

-

Antidiabetic Activity

-

Antiobesity Activity

Safety And Hazards

The safety information for Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Propiedades

IUPAC Name |

ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-5-13-9(12)8-11-6-7(14-8)10(2,3)4/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAFBPCIGZMUPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(O1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate | |

CAS RN |

33123-71-6 | |

| Record name | ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.